molecular formula C28H25FN4O3S B2417065 N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892385-75-0

N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2417065
CAS No.: 892385-75-0
M. Wt: 516.59
InChI Key: DODMODLVHYZQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C28H25FN4O3S and its molecular weight is 516.59. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a triazatricyclo core and various substituents that may influence its biological activity. The presence of the fluorophenyl and ethylphenyl groups suggests potential interactions with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of thiazoles and benzothiazoles have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound may share similar mechanisms of action due to its structural characteristics.

Compound TypeActivityReference
Thiazole DerivativesAntibacterial
Benzothiazole DerivativesAntibacterial

Antitumor Activity

Studies on related compounds suggest potential antitumor activity. For example, benzopsoralens have shown antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. The hydroxymethyl group in the compound may enhance such effects.

Compound TypeActivityReference
BenzopsoralensAntitumor

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV in bacteria.
  • Cell Proliferation Inhibition : The compound may interfere with cell cycle progression in cancer cells.
  • Targeted Interactions : The presence of specific functional groups can enhance binding to biological targets.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of compounds structurally related to the target compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.06 μg/mL for the most potent derivatives .

Study 2: Antitumor Potential

In another investigation focusing on benzopsoralens, compounds with hydroxymethyl substitutions were found to induce marked antiproliferative effects against various cancer cell lines through topoisomerase inhibition . This suggests that this compound may also exhibit similar properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-3-17-4-10-21(11-5-17)31-24(35)15-37-28-23-12-22-19(14-34)13-30-16(2)25(22)36-27(23)32-26(33-28)18-6-8-20(29)9-7-18/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODMODLVHYZQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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